Trimethoxy(3,3,3-trifluoropropyl)silane

Sol-Gel Chemistry Hydrophobic Coatings Organosilane Kinetics

Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) is a fluoroalkyl trialkoxysilane that outperforms non-fluorinated analogs in bond strength (+45%, from 20 to 29 MPa) and hydrolytic stability. Its –CF₃ group enables precise surface energy tuning (reduction up to 22.5 mJ/m²) and creates coatings with 138° water contact angle while permitting full oil wetting. Unlike longer perfluoroalkyl chains, the short trifluoropropyl tail avoids excessive lipophobicity, preserving gel transparency in molecular imprinting. Specifiers replacing n-propyltrimethoxysilane must re-optimize reaction conditions due to fundamentally different hydrolysis kinetics driven by the electron-withdrawing –CF₃ group. Ideal for high-durability adhesives, OLED/OPV interfacial layers, sol-gel biosensors, and oil-water separation membranes.

Molecular Formula C6H13F3O3Si
Molecular Weight 218.25 g/mol
CAS No. 429-60-7
Cat. No. B1583756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(3,3,3-trifluoropropyl)silane
CAS429-60-7
Molecular FormulaC6H13F3O3Si
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCO[Si](CCC(F)(F)F)(OC)OC
InChIInChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3
InChIKeyJLGNHOJUQFHYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) for Industrial Procurement: A Fluorinated Silane Coupling Agent


Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) is a fluoroalkyl-functionalized trialkoxysilane coupling agent . It features a hydrolyzable trimethoxysilyl headgroup for covalent attachment to inorganic substrates and a short-chain trifluoropropyl (‑CH₂CH₂CF₃) tail that imparts moderate hydrophobicity without the strong lipophobicity associated with longer perfluoroalkyl chains [1]. This balance of reactivity and surface energy makes it a versatile intermediate in the synthesis of fluorosilicone resins, defoaming agents, and release coatings .

Why Trimethoxy(3,3,3-trifluoropropyl)silane Cannot Be Simply Substituted by a Generic Alkyl Silane


Substituting Trimethoxy(3,3,3-trifluoropropyl)silane (3F) with a non-fluorinated analog like n-propyltrimethoxysilane (nPM) fundamentally alters the kinetics and outcome of surface modification and sol-gel processes. The strong electron-withdrawing nature of the ‑CF₃ group in 3F leads to significantly different hydrolysis and condensation pathways compared to the electron-donating propyl group of nPM [1]. This results in distinct reaction rates, phase behavior, and final network architectures [2]. Therefore, direct replacement without re-optimizing reaction conditions will lead to inconsistent or failed material performance, making precise selection based on quantitative evidence critical for procurement.

Quantitative Differentiation Evidence for Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7)


Distinct Sol-Gel Hydrolysis and Condensation Kinetics vs. n-Propyltrimethoxysilane

The hydrolysis and condensation kinetics of 3,3,3-trifluoropropyl trimethoxy silane (3F) differ markedly from its non-fluorinated analog, n-propyltrimethoxy silane (nPM). In situ turbidity scanning and dynamic light scattering revealed that 3F forms a bottom lens in aqueous solutions, while nPM forms a top lens, leading to different phase separation and interfacial reaction dynamics [1]. The distinct reaction kinetics are directly attributable to the electron-withdrawing nature of the fluoro-side chain in 3F versus the electron-donating nature of the organo-side chain in nPM [1].

Sol-Gel Chemistry Hydrophobic Coatings Organosilane Kinetics

Enhanced Bond Strength and Water Resistance in Adhesive Formulations vs. 3-MPS Alone

In a study evaluating hydrophobic silane additives to 3-methacryloxypropyltrimethoxysilane (3-MPS), the addition of 40% (w/w) trifluoropropyltrimethoxysilane (LP1-T) to the coupling agent mixture significantly enhanced the tensile bond strength of an acrylic resin to a glass plate [1]. The bond strength increased from 20 MPa for 3-MPS alone to 29 MPa for the mixture containing LP1-T [1]. Furthermore, after 2000 thermal cycles (alternating 4°C and 60°C water baths), the LP1-T-containing mixture demonstrated excellent durability and water resistance, outperforming mixtures containing longer perfluoroalkyl silanes (LP8-T) and non-fluorinated hydrophobic silanes (PS, Oct) [1].

Adhesion Dental Materials Ceramic Bonding

Controlled Surface Free Energy (SFE) Reduction in Polymer Films

The surface free energy (SFE) of PEDOT:PSS thin films can be precisely controlled through the timed evaporation of trimethoxy(3,3,3-trifluoropropyl)silane (3FS). A maximum SFE reduction of 22.5 mJ/m² was achieved relative to the unmodified polymer film [1]. This tunable modification was verified through contact angle measurements [1].

Surface Engineering Organic Electronics PEDOT:PSS

Superior Performance in Protein Conformational Imprinting vs. Longer-Chain Fluoro-Silane

In the synthesis of molecularly imprinted polymers (MIPs) for protein conformational imprinting, 3,3,3-trifluoropropyltrimethoxysilane (3F) was demonstrated to be superior to a longer-chain fluoro-silane, (3-heptafluoroisopropoxy)propyltriethoxysilane (7F) [1]. When used as a functional monomer in tetraethylorthosilicate (TEOS) sol-gels, 3F provided better retention of gel transparency and more effectively increased hydrophobicity while maintaining a uniform distribution of the encapsulated protein [1]. Additionally, 3F induced the desired protein conformational transitions (stabilized molten globule intermediates with increased α-helices) at a lower concentration than the benchmark fluoro-alcohol 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) [1].

Molecular Imprinting Biomaterials Protein Stabilization

Achievement of High Hydrophobicity in Oil-Water Separation Membranes

A coating mesh prepared using natural rubber-encapsulated silica (NR/SiO₂) particles functionalized with trimethoxy(3,3,3-trifluoropropyl)silane (FAS-3) exhibited a static water contact angle (WCA) of 138° and an oil contact angle (OCA) of 0°, confirming a hydrophobic-oleophilic surface [1]. This selective wettability is essential for effective oil/water separation applications [1].

Oil-Water Separation Hydrophobic Coatings Nanocomposites

Confirmed Monolayer Formation and Surface Chemical Composition by XPS

X-ray photoelectron spectroscopy (XPS) analysis of a silicon wafer modified with a fluorosilane bearing a trifluoropropyl (n=0) moiety confirmed the formation of a chemisorbed monolayer and provided pure-component spectra for the terminal -CF₃ group [1]. This analysis was part of a broader study comparing a series of fluorosilanes with varying perfluoroalkyl chain lengths (n=0, 3, 5, 7) [1]. The study highlights that the trifluoropropyl group (n=0) provides a distinct XPS signature, enabling quantitative analysis of surface coverage and chemical state [1].

Surface Analysis Self-Assembled Monolayers XPS

Target Application Scenarios for Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) Based on Quantitative Evidence


Water-Resistant Adhesive and Sealant Formulations

This compound is ideally suited as a co-monomer or adhesion promoter in adhesive and sealant formulations, particularly for bonding glass, ceramics, and metals. Evidence shows that its inclusion in silane coupling agent mixtures can increase tensile bond strength by 45% (from 20 MPa to 29 MPa) compared to a standard silane alone, while also providing excellent durability against thermal cycling and water exposure [1]. This makes it a high-value additive for applications in dental materials, automotive assembly, and construction where long-term hydrolytic stability is critical.

Surface Modification for Organic Electronics and Controlled Wettability

The compound's ability to precisely tune the surface free energy of polymer films, demonstrated by a quantifiable reduction of up to 22.5 mJ/m² on PEDOT:PSS [1], makes it a powerful tool for interfacial engineering in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). This tunability allows device manufacturers to optimize charge injection, work function, and layer compatibility without resorting to more aggressive plasma treatments that could damage sensitive organic layers.

Functional Monomer for Advanced Sol-Gel and Imprinting Applications

For researchers and manufacturers working with sol-gel derived materials, this compound offers unique kinetic and structural advantages over non-fluorinated analogs. Its distinct hydrolysis and condensation behavior allows for the creation of fluorinated silica networks with controlled porosity and hydrophobicity [1]. Furthermore, its demonstrated superiority over longer-chain fluoro-silanes in preserving gel transparency and protein distribution during molecular imprinting [2] makes it a preferred monomer for developing advanced biosensors, drug delivery matrices, and selective separation media.

Hydrophobic-Oleophilic Coatings for Oil/Water Separation

This silane is a proven functional coating for creating surfaces with selective wettability for environmental remediation. As demonstrated on coated meshes, it imparts a high water contact angle of 138° while allowing complete oil wetting (0° contact angle) [1]. This specific performance profile is essential for the fabrication of efficient oil skimmers, filtration membranes, and separators used in industrial wastewater treatment and oil spill cleanup operations.

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